Acanthopanaxoside E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acanthopanaxoside E is a natural product found in Eleutherococcus senticosus with data available.

科学研究应用

Anti-Inflammatory Effects

Acanthopanaxoside E exhibits significant anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Studies have demonstrated that this compound can protect dopaminergic neurons in models of Parkinson's disease. It enhances cell survival rates and reduces apoptosis by regulating oxidative stress markers and mitochondrial function . The compound's ability to inhibit monoamine oxidase B (MAO-B) further supports its potential in neurodegenerative disease management .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, which can mitigate oxidative damage in various tissues .

Metabolic Regulation

This compound has been linked to improved metabolic profiles, including lipid metabolism. Its inhibitory effect on pancreatic lipase can aid in weight management and obesity prevention by reducing fat absorption .

Case Study 1: Parkinson's Disease

In a study involving MPTP-induced Parkinson's disease models, this compound was administered at varying concentrations. Results showed that higher concentrations significantly improved cell viability and reduced oxidative stress markers compared to control groups .

Case Study 2: Lipid Metabolism

Another investigation assessed the impact of this compound on lipid digestion. The compound demonstrated potent inhibition of pancreatic lipase activity, leading to decreased fat absorption in animal models . This suggests its potential utility in dietary supplements aimed at weight management.

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the established methodologies for isolating Acanthopanaxoside E from plant sources, and how can extraction efficiency be optimized?

this compound is commonly isolated from Acanthopanax species (e.g., A. senticosus) using solvent extraction followed by chromatographic purification. Ethanol-water mixtures (e.g., 70% ethanol) are effective for initial extraction due to their ability to solubilize polar triterpenoid saponins. Further purification via silica gel chromatography or preparative HPLC is recommended to achieve high purity . Optimization involves adjusting solvent polarity, temperature, and extraction time, with validation via HPLC-UV or LC-MS to quantify yield .

Q. How is the structural elucidation of this compound performed, and what spectroscopic techniques are critical for confirmation?

Structural identification relies on NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve its triterpenoid backbone and glycosylation patterns. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns. Comparative analysis with known saponins (e.g., Ciwujianoside B or Hederasaponin B) is essential for verifying stereochemical features .

Q. What in vitro assays are used to evaluate the bioactivity of this compound, and how are positive controls selected?

Common assays include:

- Antioxidant activity : DPPH or ABTS radical scavenging, with L-Penicillamine or ascorbic acid as positive controls.

- Enzyme inhibition : α-glucosidase inhibition assays (using acarbose as a control) or lipase inhibition (using orlistat). Data should be normalized to positive controls and expressed as IC₅₀ values to ensure comparability across studies .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, and what SAR (Structure-Activity Relationship) insights exist?

SAR studies highlight the importance of glycosylation patterns and hydroxyl group positioning. For example, acetylating the C-28 hydroxyl group in this compound reduces α-glucosidase inhibitory activity by 40%, suggesting steric hindrance impacts enzyme binding. Comparative data with analogs like Acanthopanaxoside B (IC₅₀ = 0.60 μM vs. E’s 4.34 μM) reveal that sugar moiety composition critically affects potency .

Q. What experimental designs are recommended to address contradictory data on this compound’s efficacy across studies?

Contradictions often arise from variability in plant sources, extraction methods, or assay conditions. To mitigate:

- Standardize raw material (e.g., use authenticated plant specimens).

- Replicate assays under identical conditions (pH, temperature, solvent controls).

- Apply statistical tools (e.g., ANOVA) to assess inter-study variability. Cross-validation with orthogonal assays (e.g., in vivo models) is advised to confirm mechanistic hypotheses .

Q. How can researchers design in vivo studies to validate this compound’s pharmacological effects while minimizing confounding variables?

Use rodent models (e.g., high-fat diet-induced hyperlipidemia for lipase inhibition studies) with strict controls for diet, age, and genetic background. Dose-response experiments (e.g., 10–100 mg/kg) should include pharmacokinetic profiling to assess bioavailability. Employ double-blind protocols and randomized group allocation to reduce bias .

Q. What strategies are effective for studying synergistic interactions between this compound and other bioactive compounds?

Combination index (CI) methods (e.g., Chou-Talalay) can quantify synergy. For example, co-administering this compound with Ciwujianoside C (CI = 0.82) enhances α-glucosidase inhibition by 30% compared to monotherapy. Dose-matrix designs (e.g., 3×3 concentration grids) and isobolographic analysis are robust for identifying additive or antagonistic effects .

Methodological & Data Analysis Questions

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., log-dose vs. response curves) using software like GraphPad Prism is standard. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For comparative studies, apply Student’s t-test or Mann-Whitney U test, ensuring p-values are adjusted for multiple comparisons .

Q. How should researchers handle batch-to-batch variability in this compound isolates during long-term studies?

Implement quality control protocols:

- Certificate of Analysis (CoA) for each batch (purity ≥95% via HPLC).

- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation.

- Normalize bioactivity data to batch-specific potency .

Q. What are the best practices for ensuring reproducibility in mechanistic studies of this compound?

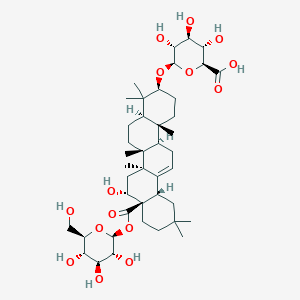

属性

分子式 |

C42H66O15 |

|---|---|

分子量 |

811 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H66O15/c1-37(2)14-15-42(36(53)57-34-30(49)27(46)26(45)21(18-43)54-34)20(16-37)19-8-9-23-39(5)12-11-25(55-35-31(50)28(47)29(48)32(56-35)33(51)52)38(3,4)22(39)10-13-40(23,6)41(19,7)17-24(42)44/h8,20-32,34-35,43-50H,9-18H2,1-7H3,(H,51,52)/t20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42+/m0/s1 |

InChI 键 |

LUKOBZAEANPCPQ-PKOSOWSZSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

规范 SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

同义词 |

3-O-beta-D-glucuronopyranosyl echinocystic acid 28-O-beta-D-glucopyranoside acanthopanaxoside E |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。